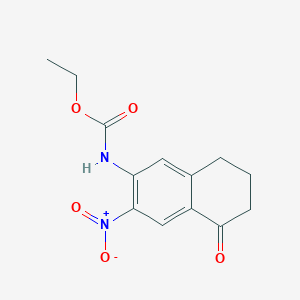
ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate is a complex organic compound with a unique structure that includes a nitro group, a carbamate group, and a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include nitration, reduction, and carbamation reactions. The nitration of naphthalene is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro-naphthalene is then reduced to the corresponding amine using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid. Finally, the amine is reacted with ethyl chloroformate to form the carbamate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can yield a variety of carbamate derivatives.
Applications De Recherche Scientifique
Ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbamate group can also interact with enzymes and proteins, potentially inhibiting their activity.
Comparaison Avec Des Composés Similaires
Ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the naphthalene ring.
Naphthalene derivatives: Compounds with similar naphthalene cores but different functional groups, such as nitro-naphthalene and amino-naphthalene.
Carbamate derivatives: Compounds with similar carbamate groups but different aromatic cores, such as phenyl carbamate and benzyl carbamate.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14N2O5 |
|---|---|
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
ethyl N-(3-nitro-5-oxo-7,8-dihydro-6H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H14N2O5/c1-2-20-13(17)14-10-6-8-4-3-5-12(16)9(8)7-11(10)15(18)19/h6-7H,2-5H2,1H3,(H,14,17) |
Clé InChI |
OIXWQSGMYJBMBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C2C(=C1)CCCC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















